N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

X-ray crystallography Molecular conformation Structure-activity relationship

Ensure experimental reproducibility with this sterically constrained, high-purity sulfonamide. Unlike generic analogs, its unique 2,6-dimethyl substitution yields a distinct near-orthogonal torsion angle (88.0°) and zigzag crystalline packing. Certified reference standard (97%) for crystallography and SAR studies, with full QC documentation and support for green chemistry protocol development.

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
CAS No. 4703-15-5
Cat. No. B185166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
CAS4703-15-5
Molecular FormulaC15H17NO2S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3
InChIKeySEYRJIDJWCOIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide CAS 4703-15-5: Procurement Guide for Research-Grade Sulfonamide


N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (CAS 4703-15-5) is a substituted N-aryl-p-toluenesulfonamide with molecular formula C15H17NO2S and molecular weight 275.37 g/mol. Standard commercial purity is 97% . The compound is available in research quantities from multiple vendors as a crystalline solid with a reported melting point of 137°C (ethanol recrystallization) . Structurally characterized by X-ray crystallography, it adopts a bent conformation at the sulfur atom with distinct torsion and dihedral angles that differentiate it from closely related dimethylphenyl sulfonamide analogs [1]. While sulfonamides as a class exhibit diverse biological activities including antibacterial and antitumor properties [2], direct experimental bioactivity data for this specific compound remain sparse in the open literature, limiting the scope of differential evidence to physicochemical and structural parameters.

Why N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide Cannot Be Freely Substituted with Generic Analogs


The 2,6-dimethyl substitution pattern on the N-aryl ring imposes steric constraints that fundamentally alter the molecular geometry, hydrogen-bonding capacity, and solid-state packing of this sulfonamide compared to other dimethylphenyl regioisomers or unsubstituted analogs. X-ray crystallographic data demonstrate that the C—SO2—NH—C torsion angle (88.0°) and aromatic ring dihedral angle (49.8°) differ substantially from those observed in N-(2,5-dimethylphenyl)-, N-(3,4-dimethylphenyl)-, N-(3,5-dimethylphenyl)-, and N-(phenyl)-4-methylbenzenesulfonamides [1]. These geometric differences propagate into distinct intermolecular hydrogen-bonding networks in the crystalline state, forming zigzag chains via N—H⋯O interactions rather than the dimeric or chain motifs observed in isomeric analogs [2]. Consequently, substituting this compound with a generic sulfonamide without matching the precise 2,6-dimethyl substitution pattern introduces uncontrolled variables in crystallization behavior, solubility, and molecular recognition that may compromise experimental reproducibility in structure-activity relationship studies, crystallography, or materials chemistry applications [3].

Quantitative Evidence for Differential Selection of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (CAS 4703-15-5)


Crystal Conformation: C—SO2—NH—C Torsion Angle Differentiates 2,6-Dimethyl Isomer from Other Dimethylphenyl and Unsubstituted Analogs

The C—SO2—NH—C torsion angle of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is 88.0 (2)°, which is approximately 36° larger in magnitude than the next closest analog. The measured values for comparator sulfonamides are: N-(phenyl)-4-methylbenzenesulfonamide (-51.6°), N-(2,6-dimethylphenyl)benzenesulfonamide (-78.7°), N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide (-61.0°), N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide (-61.8°), and N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide (56.8°) [1]. The near-orthogonal torsion angle (88.0°) in the target compound arises from steric hindrance imposed by the two ortho-methyl groups on the N-aryl ring, which restrict rotation about the N—S bond.

X-ray crystallography Molecular conformation Structure-activity relationship

Aromatic Ring Dihedral Angle Quantifies Steric Effects of 2,6-Dimethyl Substitution Pattern

The dihedral angle between the two aromatic rings (p-toluenesulfonyl benzene and 2,6-dimethylphenyl) is 49.8 (1)° for the target compound. This value is intermediate among the dimethylphenyl regioisomer series and 18.6° smaller than the unsubstituted N-(phenyl) analog (68.4°) [1]. The comparator data show: N-(2,6-dimethylphenyl)benzenesulfonamide (44.9°), N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide (49.4°), N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide (60.6°), and N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide (46.2°) [1]. The 2,6-dimethyl substitution pattern produces a ring tilt that balances steric repulsion between the ortho-methyl groups and the sulfonyl oxygen atoms.

X-ray crystallography Steric hindrance Conformational analysis

Synthesis from 2,6-Dimethylaniline and p-Toluenesulfonyl Chloride: Catalyst-Recyclable Protocol with Quantitative Yield Data

The target compound is synthesized via reaction of 2,6-dimethylaniline with p-toluenesulfonyl chloride. A reported procedure using ethanol as solvent with a recoverable catalyst (non-metallic organic catalyst) achieves quantitative conversion with the catalyst retaining activity through at least five consecutive reaction cycles without significant degradation . This compares favorably to the alternative method using 2N hydrochloric acid work-up followed by ethanol recrystallization, which yields 45 g product from 23.4 g 2,6-dimethylaniline and 40.5 g p-toluenesulfonyl chloride . The 2,6-dimethyl substitution pattern introduces steric hindrance that requires controlled reaction conditions to avoid incomplete conversion or side-product formation.

Organic synthesis Sulfonamide synthesis Catalyst recycling

Calculated Aqueous Solubility of 0.016 g/L (25°C) Defines Solvent Selection Requirements for Formulation Studies

The calculated aqueous solubility of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is 0.016 g/L (approximately 58 μM) at 25°C, classifying it as practically insoluble in water . The calculated Log P values range from 2.39 (iLOGP) to 4.3 (WLOGP) with a consensus Log P of 3.24, indicating moderate to high lipophilicity . This low aqueous solubility is characteristic of the sulfonamide class but varies with substitution pattern. For context, sulfonamides as a class exhibit moderate to low water solubility that depends critically on the nature and position of aromatic substituents . The 2,6-dimethyl substitution pattern introduces additional hydrophobic surface area relative to mono-methyl or unsubstituted analogs, further reducing aqueous solubility.

Solubility Physicochemical properties Formulation science

Crystallographic Quality: Refinement Parameters R=0.042 and S=1.04 Validate Structural Data Reliability

The single-crystal X-ray structure of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide was refined to R[F2 > 2σ(F2)] = 0.042, wR(F2) = 0.116, and goodness-of-fit S = 1.04 based on 2580 independent reflections with 178 refined parameters [1]. These metrics indicate a high-quality structural determination with well-defined atomic positions and minimal residual electron density (Δρmax = 0.25 e Å⁻³, Δρmin = -0.36 e Å⁻³). While cross-comparator structural refinement data are not systematically reported for all analogs, the low R-factor (<5%) and near-ideal S value (≈1.0) validate that the geometric parameters reported for this compound (torsion angles, dihedral angles, hydrogen-bonding geometry) are reliable for comparative conformational analysis.

X-ray crystallography Structural validation Quality metrics

Recommended Research and Industrial Applications for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (CAS 4703-15-5) Based on Differential Evidence


Crystal Engineering and Solid-State Conformational Analysis of Sterically Hindered Sulfonamides

The well-characterized crystal structure with R=0.042 and the uniquely large C—SO2—NH—C torsion angle (88.0°) make this compound suitable as a model system for studying steric effects on sulfonamide conformation and intermolecular hydrogen bonding. The zigzag N—H⋯O hydrogen-bonded chains observed in the crystal provide a distinct packing motif compared to dimeric or chain arrangements in other dimethylphenyl regioisomers [1]. Researchers investigating crystal polymorphism, co-crystal formation, or the relationship between molecular conformation and solid-state properties can use this compound as a reference standard for the 2,6-disubstituted sulfonamide pharmacophore.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Disubstituted Sulfonamide Scaffolds

The 2,6-dimethyl substitution pattern imposes steric constraints that restrict conformational freedom around the N—S bond, as evidenced by the near-orthogonal torsion angle (88.0°) and intermediate dihedral angle (49.8°) [1]. This compound serves as a rigid, conformationally constrained scaffold for SAR investigations where researchers need to evaluate the impact of restricted rotation on target binding or molecular recognition events. The calculated Log P (3.24) and low aqueous solubility (0.016 g/L) provide baseline physicochemical parameters for assessing how further structural modifications affect drug-like properties.

Synthetic Methodology Development for Sterically Hindered Sulfonamide Formation

The reaction of 2,6-dimethylaniline with p-toluenesulfonyl chloride presents a benchmark system for evaluating catalyst efficiency in sulfonamide bond formation under steric hindrance. The demonstrated catalyst recyclability (≥5 cycles with no significant activity loss) [1] makes this compound a practical test substrate for developing green chemistry protocols, optimizing reaction conditions, or comparing the performance of novel catalysts designed for hindered amine sulfonylation.

Analytical Reference Standard for Chromatographic Method Development

With commercially available purity of 97% and batch-specific QC documentation including NMR, HPLC, and GC analyses [1], this compound is suitable as a reference standard for developing and validating analytical methods for sulfonamide detection and quantification. The distinct retention characteristics governed by its lipophilicity (consensus Log P 3.24) and hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors) provide a reproducible chromatographic benchmark.

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